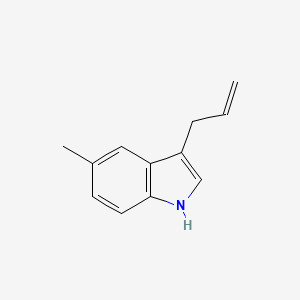

3-Allyl-5-methyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry Research

Indole and its derivatives are fundamental building blocks in the synthesis of numerous natural products and pharmacologically active compounds. rsc.orgdergipark.org.tr They are present in the amino acid tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids with diverse biological activities. wikipedia.orgresearchgate.net The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position, allowing for the introduction of various functional groups. nih.gov This reactivity has been extensively exploited by organic chemists to construct complex molecular architectures. derpharmachemica.com The development of new methods for the site-selective functionalization of the indole core remains an active and important area of research. nih.govpurkh.com

Overview of Allyl-Substituted Indoles in Synthetic Design

Allyl-substituted indoles are particularly valuable intermediates in organic synthesis. The allyl group, with its reactive double bond, serves as a handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions. The introduction of an allyl group at the C3 position of the indole nucleus is a common strategy for building molecular complexity. nih.gov Palladium-catalyzed allylation reactions have emerged as a powerful tool for the synthesis of these compounds, offering high regioselectivity and functional group tolerance. nih.govnih.gov Furthermore, the presence of an allyl group can influence the biological activity of the indole derivative, making these compounds attractive targets for medicinal chemistry research.

Positioning of 3-Allyl-5-methyl-1H-indole within the Scope of Functionalized Indoles

This compound belongs to the class of 3,5-disubstituted indoles. The presence of a methyl group at the C5 position and an allyl group at the C3 position makes it a specific and interesting example within the broader family of functionalized indoles. The methyl group can influence the electronic properties of the indole ring, potentially affecting its reactivity and biological interactions. chim.it The allyl group at the nucleophilic C3 position provides a site for further synthetic modifications. This particular substitution pattern makes this compound a useful building block for the synthesis of more complex indole-based structures and a subject of interest for investigating the structure-activity relationships of indole derivatives. Research into compounds like 5-methylindole (B121678) has shown that it can undergo alkylation to yield products such as this compound. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-methyl-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C12H13N/c1-3-4-10-8-13-12-6-5-9(2)7-11(10)12/h3,5-8,13H,1,4H2,2H3 |

InChI Key |

AVZXXPFZNGISDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 5 Methyl 1h Indole and Analogous Indole Derivatives

Direct C-H Functionalization Strategies for Indole (B1671886) Allylation

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. In the context of indole chemistry, direct allylation of the C-H bond at the C3 position is a highly sought-after transformation.

Transition Metal-Catalyzed Allylation

Transition metal catalysis has revolutionized the field of C-H functionalization, offering a range of methodologies for the selective formation of carbon-carbon bonds. Various transition metals, including palladium, nickel, gold, and ruthenium, have been successfully employed for the allylation of indoles.

Palladium catalysts are widely utilized for their efficiency in promoting various cross-coupling reactions. In the realm of indole allylation, palladium-catalyzed methods, such as Friedel-Crafts-type alkylation and allylic alkylation, have proven to be effective.

One notable approach involves the palladium-catalyzed C3-selective allylation of indoles with allyl alcohols, promoted by triethylborane. This method has been successfully applied to 3-substituted indoles, leading to the formation of a quaternary carbon center at the C3 position. acs.org For instance, the reaction of 3-methylindole with allyl alcohol in the presence of a palladium catalyst and a chiral ligand can afford the corresponding 3-allyl-3-methylindolenine with high enantioselectivity. acs.orgnih.gov This transformation highlights the potential for asymmetric synthesis of complex indole derivatives.

A systematic study on the palladium-catalyzed allylation of indoles using allyl carbonates has shown that the selectivity between C3 and N-allylation can be controlled by the choice of base and solvent. nih.gov The formation of a tight complex between the indole anion and a metal ion favors the desired C3-allylation. nih.gov

| Substrate | Allyl Source | Catalyst System | Promoter | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| 3-Methyl-1H-indole | Allyl alcohol | Pd₂(dba)₃CHCl₃, (S,S)-Anthracene-derived ligand | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 92 | 85 | acs.orgnih.gov |

| 5-Methoxy-3-methyl-1H-indole | Allyl alcohol | Pd₂(dba)₃CHCl₃, (S,S)-Anthracene-derived ligand | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 91 | 90 | nih.gov |

| 5-Fluoro-3-methyl-1H-indole | Allyl alcohol | Pd₂(dba)₃CHCl₃, (S,S)-Anthracene-derived ligand | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 85 | 80 | nih.gov |

This table presents data for the palladium-catalyzed enantioselective C-3 allylation of 3-methylindole derivatives, which are analogous to the target compound.

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium catalysis. Nickel-catalyzed methods for the C3-alkylation of indoles with alcohols have been developed, proceeding through a "borrowing hydrogen" strategy. rsc.orgrsc.org This approach offers a broad substrate scope, accommodating various substituted indoles and alcohols. While specific examples for the synthesis of 3-allyl-5-methyl-1H-indole are not detailed, the general applicability of this method suggests its potential for this transformation. Mechanistic studies indicate that these reactions may proceed through a radical-mediated pathway. rsc.org

Gold catalysts, particularly cationic gold(I) complexes, have demonstrated unique reactivity in activating C-C multiple bonds towards nucleophilic attack. A significant application in indole chemistry is the gold(I)-catalyzed intermolecular hydroarylation of allenes with indoles. nih.gov This reaction proceeds at room temperature and leads to the formation of 3-allylic indoles with good yields. nih.gov

Specifically, the reaction of 5-methylindole (B121678) with dimethyl 2,3-butadienylmalonate in the presence of a gold(I) N-heterocyclic carbene complex and a silver salt co-catalyst provides the corresponding (E)-3-allylic indole derivative as a single regio- and stereoisomer. nih.gov This methodology offers a direct route to functionalized this compound analogs.

| Indole Substrate | Allene Reactant | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 5-Methyl-1H-indole | Dimethyl 2,3-butadienylmalonate | (IPr)AuCl / AgOTf (5 mol %) | CH₂Cl₂ | 48 | 77 | nih.gov |

| 1-Methyl-1H-indole | Dimethyl 2,3-butadienylmalonate | (IPr)AuCl / AgOTf (10 mol %) | CH₂Cl₂ | 24 | 61 | nih.gov |

| 2-Methyl-1H-indole | Dimethyl 2,3-butadienylmalonate | (IPr)AuCl / AgOTf (5 mol %) | CH₂Cl₂ | 48 | 53 | nih.gov |

This table showcases the gold(I)-catalyzed hydroarylation of various indoles with an allene, demonstrating the synthesis of 3-allylic indole derivatives.

Ruthenium catalysts have been effectively used for the C-H functionalization of indoles. mdpi.commdpi.comrsc.org Ruthenium-catalyzed, heteroatom-directed strategies have been developed for the C2-allylation of indoles using allyl alcohols as coupling partners. nih.gov While this directs the allylation to the C2 position, it underscores the capability of ruthenium catalysts to facilitate C-H activation on the indole core. Further development of these systems could potentially lead to methodologies for the regioselective C3-allylation of indoles like 5-methyl-1H-indole.

Brønsted Acid-Catalyzed Allylation

Brønsted acids can catalyze the Friedel-Crafts-type alkylation of indoles with allylic alcohols. sc.edu This approach represents a metal-free alternative for the formation of C-C bonds at the C3 position of indoles. The reaction proceeds through the in-situ generation of an electrophilic allylic carbocation from the corresponding alcohol, which then undergoes electrophilic aromatic substitution with the electron-rich indole ring. While specific conditions for the synthesis of this compound are not extensively documented, the general principles of Brønsted acid-catalyzed Friedel-Crafts reactions are applicable to a wide range of substituted indoles. eurekaselect.comrsc.org The choice of a suitable Brønsted acid and reaction conditions is crucial to control the selectivity and prevent side reactions.

Lewis Acid-Catalyzed Allylation

The direct C3-allylation of indoles using allylic substrates can be effectively promoted by Lewis acids. One notable example is the use of the highly fluorinated triaryl borane, B(3,4,5-F₃H₂C₆)₃, as a catalyst. This metal-free approach facilitates the C3-allylation of various indole derivatives with allylic esters. rsc.orgrsc.org

In a systematic study, the optimal conditions for this transformation were identified as using a 15 mol% catalyst loading of B(3,4,5-F₃H₂C₆)₃ in chloroform at 60 °C for 24 hours. rsc.org This method proved effective for a range of substituted indoles, including those with electron-donating and electron-withdrawing groups. For instance, the reaction of 1-methylindole with an allylic ester under these conditions yielded the corresponding C3-allylated product in 97% yield. rsc.org The scope of the reaction extends to various substituted indoles, providing moderate to excellent yields of the desired products. rsc.orgresearchgate.net Computational studies (DFT) suggest that the reaction proceeds via the coordination of the borane catalyst to the carbonyl group of the allylic ester, facilitating the subsequent nucleophilic attack by the indole. rsc.org

Table 1: Lewis Acid-Catalyzed C3-Allylation of Various Indole Derivatives

| Indole Substrate | Allylating Agent | Catalyst | Yield (%) | Reference |

| 1-Methylindole | Allylic Ester 1a | B(3,4,5-F₃H₂C₆)₃ | 97 | rsc.org |

| 1-Methyl-5-bromoindole | Allylic Ester 1a | B(3,4,5-F₃H₂C₆)₃ | 93 | researchgate.net |

| 1-Benzylindole | Allylic Ester 1a | B(3,4,5-F₃H₂C₆)₃ | 75 | researchgate.net |

| 1-Benzyl-5-bromoindole | Allylic Ester 1a | B(3,4,5-F₃H₂C₆)₃ | 91 | researchgate.net |

Multicomponent Reactions for Allyl Indole Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. While direct three-component syntheses leading specifically to 3-allyl indoles are specialized, MCRs are widely used to generate diverse 3-substituted indole derivatives. For example, a one-pot, three-component reaction involving an indole, an aldehyde, and an active methylene compound like malononitrile, catalyzed by L-proline, provides rapid access to functionalized 3-indole derivatives. researchgate.net Another approach is the Fischer indole synthesis, which can be performed as a three-component reaction between nitriles, organometallic reagents, and arylhydrazine salts to produce multiply substituted indoles in a one-pot process. nih.gov These strategies highlight the modularity and efficiency of MCRs in constructing the core indole structure, which can be a precursor to allyl-substituted targets. A greener methodology for synthesizing 3-(1H-indol-3-yl) derivatives involves the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, catalyzed by sulfamic acid. nih.gov

Green Chemistry Approaches in the Synthesis of Allyl Indoles

The principles of green chemistry have spurred the development of more sustainable synthetic methods for allyl indoles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, minimizing volatile organic compound (VOC) emissions and simplifying product purification. A notable example is the synthesis of 3-alkenylated indoles through the reaction of indoles with 1,3-dicarbonyl compounds. tandfonline.com This transformation can be effectively catalyzed by a sulfonic acid-functionalized ionic liquid under solvent-free conditions, often enhanced by ultrasound irradiation. tandfonline.comresearchgate.netfigshare.com This method provides good to excellent yields (68–94%) and is dependent on the substitution pattern of the indole starting material. tandfonline.comfigshare.com The combination of a reusable catalyst and the absence of a solvent makes this a highly sustainable protocol. tandfonline.com

Utilization of Ionic Liquids as Reaction Media or Catalysts

Ionic liquids (ILs) have emerged as versatile tools in green synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.comresearchgate.net In the context of allyl indole synthesis, sulfonic acid-functionalized ionic liquids (SFILs) have been employed as efficient and recyclable Brønsted acid catalysts. tandfonline.comresearchgate.netalfa-chemistry.com

One such catalyst, [bsdmim][OTf], has been used to promote the reaction between indoles and 1,3-diketones or 3-ketoesters under solvent-free conditions with ultrasound irradiation. tandfonline.com This protocol affords 3-alkenylated indoles in high yields. A key advantage of this system is the catalyst's reusability; it can be recovered and reused for up to four cycles without a significant drop in its catalytic activity. tandfonline.comresearchgate.net This approach combines the benefits of solvent-free conditions with a recyclable catalyst, representing a significant advancement in the sustainable synthesis of indole derivatives. tandfonline.com

Table 2: Synthesis of 3-Alkenylated Indoles using a Sulfonic Acid-Functionalized Ionic Liquid Catalyst

| Indole Substrate | Dicarbonyl Compound | Yield (%) | Reference |

| Indole | Acetylacetone | 78 (forms bis-indolyl) | tandfonline.com |

| 2-Methylindole | Acetylacetone | 94 | tandfonline.com |

| 2-Methylindole | Ethyl acetoacetate | 92 | tandfonline.com |

| 2-Phenylindole | Acetylacetone | 89 | tandfonline.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com A powerful application of this technology is the rapid, palladium-catalyzed intramolecular arene-alkene coupling of N-aryl enamines to construct the indole scaffold. nih.govacs.orgnih.gov This method allows for the efficient synthesis of various substituted indoles. nih.govknu.ac.kr

Water as a Sustainable Reaction Medium

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in performing transition metal-catalyzed allylations of indoles in aqueous media.

A highly chemoselective C3-allylation of NH-indoles using allylic alcohols has been developed using a nickel catalyst in water. researchgate.net This method demonstrates excellent control over selectivity (C3 vs. N1 allylation >99:1; linear vs. branched >99:1) and tolerates a wide range of functional groups. The use of water is crucial, as it not only acts as a sustainable solvent but also activates the allylic alcohols through hydrogen bonding. researchgate.net

Another effective aqueous method is the palladium-catalyzed Friedel-Crafts-type alkylation of indoles. mdpi.comresearchgate.net This reaction utilizes an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported phenanthroline-palladium complex. mdpi.comresearchgate.net The reaction proceeds smoothly in water to give C3-allylated indoles with high selectivity and in good to high yields. A 5-methylindole substrate, for example, underwent this allylation to give the corresponding product in 91% yield. mdpi.com A significant advantage of this system is that the polymer-supported catalyst can be easily recovered by filtration and reused multiple times without any loss of catalytic activity. mdpi.comresearchgate.netresearchgate.net

Table 3: Palladium-Catalyzed C3-Allylation of Indoles in Water

| Indole Substrate | Yield (%) | Reference |

| Indole | 88 | mdpi.com |

| 2-Methylindole | 78 | mdpi.com |

| 5-Methylindole | 91 | mdpi.com |

| 7-Methylindole | 77 | mdpi.com |

| 5-Bromoindole | 74 | mdpi.com |

Application of Nanocatalysts and Biocatalysts

Modern synthetic chemistry increasingly employs nanocatalysts and biocatalysts to enhance efficiency, selectivity, and sustainability in creating complex molecules like substituted indoles. These catalysts operate under mild conditions and offer advantages in terms of recyclability and reduced environmental impact.

Nanocatalysts have emerged as highly effective in organic transformations due to their high surface area and unique catalytic properties. hilarispublisher.com For the synthesis of 3-substituted indoles, various novel nanocatalysts have been designed. hilarispublisher.com For instance, a ruthenium nanocatalyst (RuNC) has been successfully used for the regioselective C-H alkenylation of indoles to produce 3-alkenylindoles. beilstein-journals.org This heterogeneous catalyst demonstrates high efficiency and can be recovered and recycled for multiple cycles. beilstein-journals.org The catalytic activity is attributed to the oxide layers on the nanocatalyst's surface. beilstein-journals.org Other heterogeneous systems, including those based on ionic liquid grafted Fe3O4 nanoparticles and Cu(0)/hydromagnesite, have also been developed for the sustainable multi-component synthesis of 3-substituted indoles. hilarispublisher.com Research has also explored the immobilization of L-cysteine on magnetic nanoparticles to create a magnetically recoverable amino acid nanocatalyst for these syntheses. nih.gov

Biocatalysts offer a green chemistry approach, leveraging enzymes for specific chemical transformations under mild conditions. livescience.io An artificial mini-enzyme, Mn-Mimochrome VIa (Mn-MC6a), containing a manganese–deuteroporphyrin active site, has shown potential in promoting the selective oxidation of indole. acs.org While this specific enzyme leads to oxindole derivatives, it highlights the potential for designing biocatalysts for targeted functionalization. acs.org Another chemo-enzymatic method utilizes monoamine oxidase (MAO-N) enzymes to biocatalytically aromatize indoline derivatives into indoles. livescience.io This approach, inspired by natural metabolic processes, avoids the harsh conditions and rare metals often required in traditional synthetic methods. livescience.io Furthermore, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) assembly lines have been identified as potential biocatalysts for forming synthetically challenging bonds, such as N-acylation at the indole nitrogen, which is hindered by poor nucleophilicity. acs.org

Table 1: Examples of Nanocatalysts and Biocatalysts in Indole Synthesis

| Catalyst Type | Specific Catalyst Example | Application in Indole Synthesis | Reference |

|---|---|---|---|

| Nanocatalyst | Ruthenium Nanocatalyst (RuNC) | Regioselective C3-alkenylation of indoles | beilstein-journals.org |

| Nanocatalyst | L-cysteine on magnetic nanoparticles | Synthesis of 3-substituted indoles | nih.gov |

| Biocatalyst | Monoamine Oxidase (MAO-N) | Aromatization of indolines to indoles | livescience.io |

| Biocatalyst | Mn-Mimochrome VIa (Mn-MC6a) | Selective oxidation of indole to oxindole | acs.org |

| Biocatalyst | Thioesterase (BulbE-TE) | N-acylation of indoles | acs.org |

Synthetic Routes Involving Pre-Functionalized Indole Precursors

Synthesizing complex indoles often involves starting with an indole ring that is already functionalized, allowing for more targeted modifications.

Condensation reactions are a fundamental strategy for forming carbon-carbon bonds. In indole chemistry, this often involves the reaction of an indole with a carbonyl compound. The aldol condensation, for example, involves the reaction of an enolate ion with a carbonyl compound in the presence of an acid or base catalyst to form a β-hydroxy aldehyde or ketone, which can then dehydrate. sigmaaldrich.commasterorganicchemistry.com

A relevant application is the acceptorless dehydrogenative condensation, where diols and anilines are used to prepare indoles with heterogeneous catalysts like Pt/Al₂O₃ and ZnO. rsc.org For instance, using 2,3-butanediol can yield 2,3-dimethyl indoles. rsc.org The Leimgruber–Batcho indole synthesis provides another example, where o-nitrotoluenes are condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.comresearchgate.net These methods illustrate how condensation can build the indole core itself or add substituents.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most effective methods for preparing substituted indoles. testbook.comthermofisher.com The reaction involves heating an arylhydrazone with a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃) catalyst. testbook.comwikipedia.org

The general mechanism proceeds through several key steps:

Hydrazone Formation : A substituted phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. wikipedia.org

Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer. testbook.com

thermofisher.comthermofisher.com-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond. testbook.com

Cyclization and Aromatization : The resulting diimine intermediate rearomatizes, and the nucleophilic amine attacks the imine intramolecularly to form an aminoindoline ring. Subsequent elimination of ammonia leads to the final aromatic indole product. wikipedia.org

To synthesize an allyl-substituted indole like this compound using this method, one could theoretically start with 4-methylphenylhydrazine and an allyl-containing ketone, such as allyl methyl ketone. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the acidity of the medium and steric effects, potentially leading to a mixture of products. thermofisher.com

The indole ring is electron-rich, making it highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for attack. nih.gov Direct allylation can be achieved by reacting the indole with an allylic electrophile.

This transformation is a type of Friedel-Crafts alkylation. nih.gov Palladium-catalyzed reactions are particularly effective for the C3-selective allylation of indoles using allyl alcohols as the allyl source, often promoted by a co-catalyst like triethylborane. acs.org This method has been shown to be effective even for 3-substituted indoles, which leads to the formation of 3,3-disubstituted indolenines. acs.org Organocatalysts have also been employed in the enantioselective Friedel-Crafts alkylation of indole with electrophiles like 5-arylidene-Meldrum's acids. researchgate.net

Regioselectivity Control in Allylation Reactions at C2, C3, and N1 Positions

A significant challenge in the functionalization of the indole ring is controlling the position of substitution. The C3 position is the most nucleophilic, followed by the N1, and then the C2 position. Achieving selectivity for the less reactive N1 or C2 positions often requires specific catalytic systems and reaction strategies.

Controlling regioselectivity between the N1 and C3 positions is a common objective. The outcome of the reaction can often be directed by the choice of base and solvent. researchgate.net For example, in palladium-catalyzed allylation, the formation of a tight indolyl-metal ion pair can favor C3 allylation. acs.org Conversely, conditions that favor the formation of a more ionic indolide salt, such as using a strong base with a highly coordinating solvent like DMF, tend to promote N-alkylation. researchgate.netyoutube.com

Strategies to achieve N1-allylation include:

Catalyst Control : Iridium-catalyzed systems have been developed for the highly regioselective and enantioselective N-allylation of indoles using acyclic allylic electrophiles. nih.gov

Blocking Groups : Installing an electron-withdrawing substituent at the C2 position can temper the nucleophilicity at C3 and increase the acidity of the N-H bond, thereby favoring reaction at the nitrogen atom. nih.gov

Achieving allylation at the C2 position is particularly challenging due to its lower intrinsic reactivity. This typically requires the C3 position to be blocked with a substituent. nih.gov Chiral Ir-(P, olefin) complexes, in conjunction with a Lewis acid like Mg(ClO₄)₂, have been shown to catalyze the intermolecular C2-allylation of 3-substituted indoles with high regiocontrol. nih.gov DFT calculations and experimental studies suggest that this proceeds via a direct C2-allylation rather than a C3-allylation followed by migration, with steric hindrance at the C3 position being a key factor directing the electrophile to C2. nih.gov A change in the N-protecting group on the indole has also been shown to influence regioselectivity between C2 and C3 in nickel-catalyzed dearomative arylboration reactions. acs.org

Table 2: Factors Influencing Regioselectivity in Indole Allylation

| Target Position | Strategy | Key Factors/Reagents | Reference |

|---|---|---|---|

| N1 | Catalyst System | Iridium catalyst | nih.gov |

| Reaction Conditions | Strong base, coordinating solvent (e.g., DMF) | researchgate.net | |

| Substrate Modification | Electron-withdrawing group at C2 | nih.gov | |

| C3 | Catalyst System | Palladium(0) catalyst with triethylborane | acs.orgacs.org |

| Reaction Conditions | Conditions favoring a tight indolyl-metal ion pair | acs.org | |

| C2 | Substrate Modification | C3 position is blocked with a substituent | nih.gov |

| Catalyst System | Chiral Iridium complex with a Lewis acid co-catalyst | nih.gov | |

| Substrate Modification | Nature of the N-protecting group | acs.org |

Mechanistic Investigations and Reaction Pathways of Allyl Indole Formation and Transformation

Detailed Mechanistic Studies of Transition Metal-Catalyzed Allylation

Transition metal catalysis offers a powerful tool for the allylation of indoles, enabling reactions under mild conditions with high degrees of control. The mechanisms of these reactions are often complex, involving intricate catalytic cycles and the interplay of various electronic and steric factors.

Proposed Catalytic Cycles (e.g., Ni(I)/Ni(III) pathway, π-allylpalladium intermediate)

π-Allylpalladium Intermediate in Palladium-Catalyzed Allylation:

A cornerstone of palladium-catalyzed allylation of indoles is the formation of a π-allylpalladium intermediate. researchgate.netresearchgate.net The generally accepted catalytic cycle commences with the oxidative addition of a palladium(0) species to an allylic precursor, such as an allyl carbonate or alcohol, to generate a cationic π-allylpalladium(II) complex. Subsequently, the indole (B1671886) nucleophile, often activated by a base, attacks this electrophilic intermediate. The final step involves reductive elimination, which regenerates the palladium(0) catalyst and yields the allylated indole product. This pathway is central to many C3-allylation reactions of indoles. researchgate.net

Proposed Ni(I)/Ni(III) Pathway in Nickel-Catalyzed Alkylation:

While a detailed catalytic cycle for the nickel-catalyzed allylation of indoles is not extensively documented, insights can be drawn from mechanistic studies on the nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides. rsc.orgsemanticscholar.org These studies provide evidence for a Ni(I)/Ni(III) pathway. The proposed cycle is initiated by the reduction of a Ni(II) precatalyst to a more reactive Ni(I) species. This Ni(I) complex then undergoes a single-electron transfer (SET) process with the alkyl halide, leading to the formation of an alkyl radical and a Ni(II) species, or proceeds through a two-step single-electron oxidative addition to form a Ni(III) intermediate. rsc.orgsemanticscholar.orgrsc.org Reductive elimination from the Ni(III) complex then furnishes the alkylated product and regenerates a Ni(I) species to continue the catalytic cycle. It is plausible that a similar Ni(I)/Ni(III) cycle could be operative in nickel-catalyzed allylation reactions, involving the oxidative addition of an allylic electrophile to a Ni(I) center.

| Catalyst | Proposed Intermediate | Key Mechanistic Steps | Ref. |

| Palladium | π-Allylpalladium(II) | Oxidative addition, Nucleophilic attack, Reductive elimination | researchgate.netresearchgate.net |

| Nickel | Ni(I) / Ni(III) | Reduction of Ni(II), Oxidative addition (via SET), Reductive elimination | rsc.orgsemanticscholar.orgrsc.org |

Role of Lewis Acids and Counterions in Catalysis

Lewis acids play a pivotal role in modulating the reactivity and selectivity of transition metal-catalyzed indole allylation. Their functions can be multifaceted, ranging from activating the allylic electrophile to influencing the nucleophilicity of the indole.

For instance, in the iridium-catalyzed enantioselective C2-allylation of 3-substituted indoles, a Lewis acid such as Mg(ClO4)2 is crucial. whiterose.ac.uk It is proposed that the Lewis acid activates the allylic alcohol towards the formation of the Ir–π-allyl complex. whiterose.ac.uk Similarly, in palladium-catalyzed C3-allylation using allyl alcohols, trialkylboranes like triethylborane (Et3B) have been shown to promote the reaction. acs.org The borane is thought to activate the allyl alcohol, facilitating its ionization. acs.org The nature of the borane can also significantly influence the enantioselectivity, suggesting its direct involvement in the enantiodiscriminating step, potentially through a tight association with the indole nitrogen. acs.org

The counterion associated with the catalyst can also exert a significant influence on the reaction outcome. In rhodium-catalyzed chemodivergent allylic alkylation of indoles, changing the counteranion of the rhodium catalyst is a key factor in switching the regioselectivity between N1 and C3 allylation. researchgate.net This highlights the subtle yet critical role of the complete catalytic system, including the counterions, in directing the reaction pathway.

Hydrogen-Bonding Networks in Water-Mediated Reactions

While specific studies on water-mediated hydrogen-bonding networks in the allylation of 3-Allyl-5-methyl-1H-indole are not extensively detailed in the provided context, the general principles of such interactions are known to be influential in catalysis. Hydrogen-bonding interactions between a chiral ligand and the N-H bond of the indole substrate have been proposed to play a role in increasing reactivity and influencing enantioselectivity in some allylation reactions. acs.org

In water-mediated reactions, water molecules can form extensive hydrogen-bonding networks with the catalyst, substrate, and reagents. These networks can stabilize transition states, facilitate proton transfer, and influence the solubility and aggregation of catalytic species. It is plausible that in an aqueous or protic co-solvent system for indole allylation, a hydrogen-bonding network could play a catalytic role by orienting the substrates for optimal reactivity and selectivity. For example, water molecules could act as proton shuttles, facilitating the deprotonation of the indole N-H and the subsequent protonation of the leaving group on the allylic partner.

Insights into Regioselectivity and Stereoselectivity

Controlling the site of allylation (regioselectivity) and the spatial orientation of the new bond (stereoselectivity) is a central challenge in the synthesis of substituted indoles.

Factors Governing C2 vs. C3 vs. N1 Allylation

The inherent nucleophilicity of the indole ring favors reaction at the C3 position. However, strategic modifications to the substrate and the catalytic system can steer the allylation to the C2 or N1 positions.

C3-Allylation: This is the most common outcome, reflecting the highest electron density at this position. nih.gov Palladium catalysis, often in the presence of a base, typically leads to selective C3-allylation of C3-unsubstituted indoles. nih.gov

C2-Allylation: Achieving C2-allylation is more challenging and generally requires the C3 position to be blocked. whiterose.ac.uk For instance, the iridium-catalyzed enantioselective intermolecular allylation of 3-substituted indoles proceeds at the C2 position. whiterose.ac.uk DFT calculations and experimental studies suggest that this selectivity arises from a combination of steric hindrance at the C3-position and favorable π-π stacking interactions between the substrate and the catalyst that directs the nucleophilic attack to C2. whiterose.ac.uk

N1-Allylation: The nitrogen atom of the indole is less nucleophilic than the C3 position. To achieve N1-allylation, the nucleophilicity of C3 must be tempered. This can be accomplished by introducing an electron-withdrawing substituent at the C2 or C3 position, which increases the acidity of the N-H bond and disfavors C3 attack. nih.gov Iridium-catalyzed systems have been developed for the highly regioselective and enantioselective N-allylation of indoles bearing substituents at the 2- and/or 3-positions. nih.gov The choice of base and reaction conditions can also be critical in directing the reaction to the nitrogen atom. researchgate.netnih.gov

| Position | Controlling Factors | Catalytic System Example | Ref. |

| C3 | Inherent nucleophilicity | Palladium with a base | nih.gov |

| C2 | C3-position is blocked, Steric hindrance, π-π stacking | Iridium with a Lewis acid | whiterose.ac.uk |

| N1 | Electron-withdrawing group on the pyrrole (B145914) ring, Increased N-H acidity | Iridium | researchgate.netnih.gov |

Enantioselective Approaches in Allylation Reactions

The development of enantioselective allylation reactions is of paramount importance for the synthesis of chiral indole derivatives. This is typically achieved through the use of chiral catalysts, where a chiral ligand coordinated to the metal center creates a chiral environment that differentiates between the two enantiotopic faces of the prochiral nucleophile or electrophile.

In the palladium-catalyzed enantioselective C3-allylation of 3-substituted indoles, chiral ligands are employed to induce asymmetry. acs.org The structure of the ligand, in conjunction with other reaction parameters like the nature of the borane promoter, dictates the enantiomeric excess of the product. acs.org The enantioselectivity is believed to arise from the specific geometry of the transition state, where the chiral ligand directs the nucleophilic attack of the indole onto one of the two enantiotopic termini of the π-allylpalladium intermediate.

Furthermore, the choice of chiral ligand can also be a tool to control regioselectivity in addition to enantioselectivity. In some systems, different chiral ligands can favor the formation of either the N1- or C3-allylated product with high enantioselectivity. researchgate.net This dual control underscores the sophisticated level of molecular recognition that can be achieved in transition metal catalysis. The mechanism of enantioinduction often involves a complex interplay of steric and electronic interactions between the substrate, the chiral ligand, and the metal center in the transition state assembly. acs.org

Understanding Electrophilic and Nucleophilic Attack Pathways

The formation and transformation of this compound are governed by the inherent electronic properties of the indole nucleus and the reactivity of the allyl group. The indole ring is an electron-rich aromatic system, making it highly nucleophilic, particularly at the C3 position. bhu.ac.in This nucleophilicity drives its reactions with electrophiles. Conversely, the allylic system can be rendered electrophilic, especially through coordination with a metal catalyst, making it susceptible to attack by nucleophiles.

Electrophilic Attack Pathways in Allyl Indole Formation

The primary pathway to the formation of 3-allyl indoles involves an electrophilic attack mechanism where the indole ring acts as the nucleophile. The reaction proceeds via the attack of the electron-rich C3 position of the indole onto an electrophilic allyl source. acs.orgsemanticscholar.org This process is a type of Friedel-Crafts alkylation.

The electrophilic allyl species can be generated in several ways:

From Allyl Halides: In the presence of a Lewis acid or even in neutral aqueous solutions, allyl halides can generate an allyl cation or a polarized complex that is highly electrophilic. acs.org For instance, the reaction of indole with prenyl bromide in buffered aqueous solutions can yield 3-prenylindole, indicating that the indole can effectively trap the intermediate prenyl cation. acs.org

Metal-Catalyzed Reactions: Transition metals like gold can activate allenes, making them susceptible to nucleophilic attack by indoles at the terminal carbon, leading to the formation of E-3-allyl-indoles. uea.ac.uk

The regioselectivity of the attack is predominantly at the C3 position. This is because the transition state for C3 attack allows the positive charge to be delocalized over the aromatic benzene (B151609) ring and the nitrogen atom, resulting in a more stable carbocation intermediate compared to attack at C2. bhu.ac.in Steric effects can also play a role in directing the regioselectivity of the attack. acs.org

Nucleophilic Attack Pathways in Allyl Indole Transformation

Once formed, the allyl group in this compound can undergo transformations via nucleophilic attack. These reactions typically require the activation of the allyl group by a transition metal catalyst, such as palladium. This process, often referred to as the Tsuji-Trost reaction, involves the formation of a π-allylpalladium intermediate. acs.org

The mechanism proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-X bond (where X is a leaving group, or in some cases, a C-H bond) to form a cationic π-allyl-palladium(II) complex.

Nucleophilic Attack: An external nucleophile then attacks one of the terminal carbons of the π-allyl ligand. youtube.com This attack typically occurs on the face opposite to the palladium metal.

Reductive Elimination: The new C-nucleophile bond is formed, and the palladium(0) catalyst is regenerated, completing the catalytic cycle.

This pathway allows for the functionalization of the allyl group and is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands, base, and reaction media. acs.org

| Pathway Type | Reactants | Catalyst/Conditions | Key Intermediate | Product Type |

|---|---|---|---|---|

| Electrophilic Attack | Indole + Allyl Halide | Neutral aqueous solution (e.g., 80% aq. acetone, NH4HCO3) | Allyl Cation | 3-Allyl Indole acs.org |

| Electrophilic Attack | Indole + Allene | NHC-Gold(I) Complex | Vinyl-Gold Intermediate | E-3-Allyl Indole uea.ac.uk |

| Nucleophilic Attack | Allyl Indole + Nucleophile | [PdCl(π-allyl)]2 / Phosphine (B1218219) Ligand | π-Allylpalladium Complex | Functionalized Allyl Indole acs.org |

Isomerization and Rearrangement Mechanisms

Allyl indoles are prone to various isomerization and rearrangement reactions, often catalyzed by transition metals or induced by heat. These transformations can lead to a diverse array of structural isomers and are mechanistically distinct processes.

Isomerization Mechanisms

Isomerization typically refers to the migration of the double bond within the allyl substituent or the migration of the entire allyl group from one position to another without a complete reorganization of the molecular skeleton.

Catalytic Isomerization: Transition metal catalysts, particularly those based on iridium and palladium, are effective in promoting the isomerization of allyl groups. acs.orgrsc.org For example, an iridium catalyst system can transform N-allyl aniline derivatives into substituted indoles through a sequence involving isomerization of the allyl group, followed by cycloisomerization and aromatization. acs.org The mechanism often involves the formation of a metal-hydride species which adds to and then eliminates from the olefin, resulting in the migration of the double bond.

Rearrangement Mechanisms

Rearrangements are more profound transformations involving the cleavage and formation of bonds, leading to a significant change in the connectivity of the atoms. For allyl indoles, pericyclic reactions, specifically sigmatropic rearrangements, are the most prominent pathways. wikipedia.orgtsijournals.com

Claisen Rearrangement: The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that is highly relevant to allyl indole chemistry. wikipedia.orgorganic-chemistry.org The thermal or Lewis acid-catalyzed rearrangement of an N-allyl indole can lead to the formation of a 3-allyl-2-iminoindoline intermediate, which then tautomerizes to the aromatic 2-allyl-indole. tsijournals.com Similarly, the pyrolysis of N-crotylindole can produce 3-allyl-indole derivatives. acs.org This reaction is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state, often favoring a chair-like conformation. wikipedia.orgorganic-chemistry.org

Cope Rearrangement: The Cope rearrangement is another rsc.orgrsc.org-sigmatropic reaction involving a 1,5-diene system. While less direct for simple allyl indoles, it can become a competing or sequential pathway. For instance, in an aromatic Claisen rearrangement, if the ortho-positions (C2 in indole) are blocked, the allyl group may migrate to the C3 position, and a subsequent Cope rearrangement could potentially move it to other positions on the benzene ring. organic-chemistry.orgresearchgate.net

Catalyst-Controlled Rearrangements: The regioselectivity of rearrangements can be controlled by the choice of catalyst. For example, onium ylides derived from indole substrates can undergo selective acs.orgrsc.org-rearrangements in the presence of a rhodium catalyst or acs.orgacs.org-rearrangements with a copper catalyst. nih.govacs.org These pathways proceed through different mechanistic manifolds, with the rhodium-catalyzed reaction involving a metal-free ylide and the copper-catalyzed reaction proceeding via a metal-coordinated ion pair. nih.gov

| Rearrangement Type | Description | Typical Conditions | Key Features |

|---|---|---|---|

| Claisen Rearrangement | rsc.orgrsc.org-Sigmatropic shift of an N-allyl or O-allyl indole. wikipedia.orgtsijournals.com | Thermal (pyrolysis) or Lewis acid catalysis (e.g., AlCl3, TFA). tsijournals.comacs.org | Intramolecular, concerted mechanism via a cyclic transition state. wikipedia.org |

| Cope Rearrangement | rsc.orgrsc.org-Sigmatropic shift in a 1,5-diene system. organic-chemistry.org | Thermal. Can occur subsequent to a Claisen rearrangement if migration is sterically hindered. organic-chemistry.org | Intramolecular, concerted mechanism. |

| acs.orgrsc.org-Sigmatropic Rearrangement | Rearrangement of onium ylides (e.g., oxonium ylides). nih.gov | Rhodium catalysis. nih.govacs.org | Proceeds through a metal-free ylide intermediate. nih.gov |

| acs.orgacs.org-Rearrangement (Stevens) | Rearrangement of onium ylides. nih.gov | Copper catalysis. nih.govacs.org | Involves a metal-coordinated ion-pair that recombines. nih.gov |

Spectroscopic and Structural Characterization Methodologies for 3 Allyl 5 Methyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Techniques for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-Allyl-5-methyl-1H-indole, the ¹H NMR spectrum is expected to show characteristic signals for the indole (B1671886) core, the methyl group, and the allyl substituent.

Indole Protons : The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 7.8-8.2 ppm). The proton at the C2 position (H2) is expected to be a singlet or a finely split multiplet around δ 6.9-7.1 ppm. The protons on the benzene (B151609) portion of the indole ring will appear in the aromatic region (δ 7.0-7.5 ppm). Specifically, H4 is anticipated as a singlet or narrow doublet near δ 7.3-7.4 ppm, H6 as a doublet of doublets around δ 6.9-7.0 ppm, and H7 as a doublet around δ 7.2-7.3 ppm.

Methyl Protons : The methyl group at the C5 position will give rise to a sharp singlet, integrating to three protons, typically in the range of δ 2.3-2.5 ppm. rsc.org

Allyl Protons : The allyl group presents a distinct set of signals. The two protons of the methylene group attached to the indole ring (C1') are expected to appear as a doublet around δ 3.4-3.6 ppm. The internal vinyl proton (H2') will be a complex multiplet (ddt) in the δ 5.9-6.1 ppm region due to coupling with both the C1' and C3' protons. The two terminal vinyl protons (H3'a and H3'b) will appear as distinct multiplets, typically between δ 5.0 and 5.2 ppm. netlify.app

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH -1 | 8.0 | br s | - |

| CH -2 | 7.0 | s | - |

| CH -4 | 7.4 | s | - |

| CH -6 | 6.9 | d | ~8.5 |

| CH -7 | 7.2 | d | ~8.5 |

| C5-CH ₃ | 2.4 | s | - |

| CH ₂-1' | 3.5 | d | ~6.5 |

| CH -2' | 6.0 | m | - |

¹³C NMR Techniques for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift of each carbon is indicative of its electronic environment and hybridization.

Indole Carbons : The eight carbons of the 5-methylindole (B121678) core are expected to resonate in the aromatic region (δ 100-140 ppm). Quaternary carbons, such as C3, C3a, C5, and C7a, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Based on data for related alkyl indoles, the C3 carbon, bearing the allyl group, is expected around δ 113-115 ppm, while the other carbons will have shifts characteristic of the substituted indole ring. rsc.orgcdnsciencepub.comchemicalbook.com

Methyl Carbon : The C5-methyl carbon signal is anticipated in the aliphatic region, typically around δ 21-22 ppm.

Allyl Carbons : The carbons of the allyl group are expected at approximately δ 30-32 ppm for the methylene carbon (C1'), δ 136-138 ppm for the internal sp² carbon (C2'), and δ 115-117 ppm for the terminal sp² carbon (C3'). oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 122.5 |

| C3 | 114.0 |

| C3a | 128.0 |

| C4 | 120.0 |

| C5 | 130.0 |

| C6 | 123.0 |

| C7 | 111.0 |

| C7a | 134.5 |

| C5-C H₃ | 21.5 |

| C H₂-1' | 31.0 |

| C H-2' | 137.0 |

| C H₂-3' | 116.0 |

Advanced Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. emerypharma.comnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically over two or three bonds). libretexts.org For this compound, COSY would show cross-peaks connecting H6 and H7 in the aromatic ring. Crucially, it would map the entire spin system of the allyl group, showing correlations from the H1' protons to the H2' proton, and from the H2' proton to the H3' protons. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It provides a direct link between the ¹H and ¹³C assignments. For example, the singlet at ~2.4 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~21.5 ppm in the ¹³C spectrum, confirming both as the C5-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. emerypharma.com This is particularly useful for identifying connections to quaternary carbons. Key expected correlations include:

From the C5-methyl protons to C4, C5, and C6.

From the allyl H1' protons to indole carbons C2, C3, and C3a.

From the indole H4 proton to C3, C5, and C7a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY can provide insights into the preferred conformation in solution by showing spatial proximity between the allyl group protons (e.g., H1') and nearby indole protons like H2 and H4.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present. masterorganicchemistry.comyoutube.com The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretch : A sharp, distinct peak around 3400-3450 cm⁻¹ corresponding to the stretching of the indole N-H bond.

C-H Stretches : Peaks just above 3000 cm⁻¹ are characteristic of aromatic and vinylic C-H bonds, while peaks just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the methyl and allyl groups. masterorganicchemistry.com

C=C Stretches : A peak around 1640 cm⁻¹ is expected for the C=C double bond of the allyl group. Multiple absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic C=C bonds of the indole ring.

C-H Bending : Strong bands in the 900-700 cm⁻¹ region are due to out-of-plane C-H bending vibrations and are diagnostic of the substitution pattern of the aromatic ring.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3420 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H |

| ~1640 | C=C Stretch | Alkene |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. chemguide.co.uk

Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the compound this compound (C₁₂H₁₃N) would be detected as the protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The calculated exact mass for [C₁₂H₁₄N]⁺ is 172.1121.

Fragmentation Pattern : Under harder ionization conditions like Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 171) would undergo fragmentation. uni-saarland.delibretexts.org The most characteristic fragmentation pathway for 3-substituted indoles involves cleavage of the bond beta to the indole ring, leading to a highly stable resonance-stabilized cation. For this compound, this would result in the formation of the 5-methyl-1H-indol-3-yl)methyl cation, which would be expected as the base peak in the spectrum.

m/z 171 : Molecular ion (M⁺˙).

m/z 130 : Base peak, resulting from the loss of an allyl radical (•C₃H₅) via benzylic cleavage. This fragment corresponds to the stable [5-methyl-skatole] cation. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 172.1121 | [M+H]⁺ | Expected in HRMS (ESI) |

| 171 | [M]⁺˙ | Molecular Ion (EI) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. nih.govmdpi.com While obtaining a suitable single crystal can be challenging, a successful analysis of this compound would yield a wealth of data.

Molecular Geometry : The technique would provide precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would definitively show the planarity of the bicyclic indole core. mdpi.com

Conformation : The analysis would reveal the solid-state conformation of the flexible allyl group relative to the plane of the indole ring.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Studies of 3 Allyl 5 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of heterocyclic compounds, including the indole (B1671886) scaffold. researchgate.netniscpr.res.in For a molecule like 3-Allyl-5-methyl-1H-indole, DFT calculations, typically employing functionals such as B3LYP or M06-2X with basis sets like 6-31G(d) or 6-311++G(d,p), would be instrumental in optimizing its ground state geometry and elucidating its electronic structure. researchgate.netresearchgate.net The electron-rich nature of the indole nucleus, which facilitates interactions with various biological targets, can be quantitatively described through DFT. mdpi.com The introduction of a methyl group at the C5 position and an allyl group at the C3 position is expected to modulate the electronic distribution within the indole ring system. The methyl group, being an electron-donating group, would increase the electron density of the benzene (B151609) portion of the indole, while the allyl group's influence would be more complex, affecting the pyrrole (B145914) ring's reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comfiveable.me For indole and its derivatives, the HOMO is typically distributed across the pyrrole ring, indicating its nucleophilic character and susceptibility to electrophilic attack. researchgate.netresearchgate.net The LUMO, conversely, is generally located over the entire bicyclic system.

In this compound, the HOMO is predicted to be primarily localized on the indole ring, particularly at the C3 position, although the presence of the allyl substituent will also influence its distribution. The electron-donating methyl group at C5 would raise the energy of the HOMO, thereby increasing the molecule's nucleophilicity compared to unsubstituted indole. The allyl group at C3, while also electron-donating, can participate in π-stacking and other non-covalent interactions. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. niscpr.res.in A smaller energy gap generally implies higher reactivity. Theoretical studies on various 3-substituted indoles have shown that the nature of the substituent significantly impacts the HOMO-LUMO gap. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound based on related compounds.

| Molecular Orbital | Energy (eV) (Predicted) | Description |

| HOMO | -5.5 to -6.0 | Primarily located on the pyrrole ring, with significant contribution from the C3-allyl bond. |

| LUMO | -0.5 to -1.0 | Distributed across the bicyclic indole system. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicative of a reactive but stable molecule. |

Note: These values are estimations based on DFT calculations of similarly substituted indole derivatives and are presented for illustrative purposes.

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of the stability of intermediates and the energetics of transition states. nih.gov For reactions involving this compound, such as electrophilic aromatic substitution, cycloadditions involving the allyl group, or palladium-catalyzed reactions, DFT can provide critical insights. nih.govmdpi.com

For instance, in an electrophilic substitution reaction, the formation of a sigma complex (Wheland intermediate) is a key step. DFT calculations could be used to compare the relative energies of the sigma complexes formed by electrophilic attack at different positions of the indole ring, thus predicting the regioselectivity of the reaction. The functionalization at the C3 position generally directs further electrophilic substitution to the benzene ring or the nitrogen atom, depending on the reaction conditions.

By modeling the energetics of various possible reaction pathways, DFT can predict the most favorable route and the resulting product selectivity. nih.gov The indole heterocycle is known for its nucleophilic character, making it susceptible to attack by electrophiles, typically at the C3 position. nih.gov However, since this position is already substituted in this compound, reactions are likely to occur at other sites.

Computational studies on related systems suggest that electrophilic attack might occur at the C2 position of the indole ring or on the allyl side chain. nih.gov Furthermore, the presence of the allyl group opens up possibilities for transition metal-catalyzed reactions, such as allylic alkylation. mdpi.com DFT calculations can help elucidate the mechanisms of these complex transformations and predict the stereochemical outcome of such reactions. mdpi.com

Conformational Analysis and Isomerism

A key factor governing the conformational preference of the allyl group is allylic strain, which arises from steric interactions between substituents on the sp2 carbons of the allyl group and the substituent at the other end of the double bond. acs.org In the case of this compound, the interactions between the vinyl group of the allyl substituent and the indole ring will determine the preferred dihedral angles. It is expected that conformers that minimize steric clash between the allyl group and the peri-hydrogen at the C4 position of the indole ring will be energetically favored.

Table 2: Predicted Stable Conformers of this compound.

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) (Predicted) | Description |

| Anti-periplanar | ~180° | 0.0 | The allyl group points away from the indole ring, minimizing steric hindrance. |

| Syn-clinal | ~60° | 1.5 - 2.5 | A gauche-like interaction between the allyl group and the indole ring. |

| Anti-clinal | ~120° | 1.0 - 2.0 | Intermediate conformation with moderate steric interaction. |

| Syn-periplanar | ~0° | > 5.0 | Highly disfavored due to severe steric clash with the indole ring. |

Note: The dihedral angle is defined by the atoms of the indole C2, the indole C3, the first carbon of the allyl chain (Cα), and the second carbon of the allyl chain (Cβ). Relative energies are illustrative predictions.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound have not been reported, this computational technique would be highly applicable for studying its dynamic behavior in various environments. MD simulations could provide insights into the conformational flexibility of the allyl side chain over time, the interaction of the molecule with solvent molecules, and its potential binding modes within a biological target, such as an enzyme active site. Such simulations would be particularly relevant for understanding its pharmacokinetic and pharmacodynamic properties if considered as a scaffold for drug design.

Spectroscopic Property Predictions through Computational Methods

Computational chemistry offers reliable methods for predicting spectroscopic properties, which can be invaluable for structure elucidation and characterization. frontiersin.org DFT calculations, for example, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. uncw.edugithub.io The typical workflow involves a conformational search to identify all low-energy conformers, followed by geometry optimization and NMR shielding constant calculations for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the indole core, the methyl group, and the allyl group. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the methyl group at C5 would cause a slight upfield shift for the protons on the benzene ring compared to unsubstituted indole. The allyl group protons would exhibit characteristic shifts for vinylic and allylic protons, with their coupling patterns providing information about their connectivity.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| N-H | 7.9 - 8.1 | br s | - |

| H2 | 7.0 - 7.2 | s | - |

| H4 | 7.3 - 7.5 | d | J ≈ 8.0 |

| H6 | 6.9 - 7.1 | d | J ≈ 8.0 |

| H7 | 7.2 - 7.4 | s | - |

| Allyl-CH₂ | 3.4 - 3.6 | d | J ≈ 6.5 |

| Allyl-CH | 5.9 - 6.1 | m | - |

| Allyl=CH₂ (trans) | 5.0 - 5.2 | d | J ≈ 17.0 |

| Allyl=CH₂ (cis) | 5.1 - 5.3 | d | J ≈ 10.0 |

| Methyl-CH₃ | 2.4 - 2.5 | s | - |

Note: These are hypothetical values based on computational predictions for similar structures and are meant for illustrative purposes. Actual experimental values may vary.

Advanced Applications in Chemical Research Involving 3 Allyl 5 Methyl 1h Indole As a Building Block

Role as a Precursor in the Synthesis of Complex Natural Products and Analogues (e.g., alkaloids)

The indole (B1671886) nucleus is a cornerstone of a large class of naturally occurring alkaloids, which exhibit a wide spectrum of biological activities. rsc.orgencyclopedia.pub Consequently, substituted indoles like 3-Allyl-5-methyl-1H-indole are critical starting materials for the total synthesis of these complex molecules and their analogues. nih.gov Synthetic strategies often leverage the inherent reactivity of the indole ring and its substituents to construct intricate polycyclic systems. rsc.org

The synthesis of indole alkaloids often involves key reactions such as the Fischer indole synthesis, which can be used to construct the core indole ring system itself. rsc.orgjst.go.jp Once the substituted indole core is formed, the appendages are chemically manipulated to build the final complex structure. In the case of this compound, both the allyl and methyl groups serve as crucial synthetic handles.

The Allyl Group: The allyl group at the C3 position is particularly valuable. It can participate in a wide range of transformations, including cross-coupling reactions, cycloadditions, and oxidative cleavages, to introduce further complexity. For instance, the double bond can be used to form new carbon-carbon or carbon-heteroatom bonds, essential for constructing the elaborate frameworks of alkaloids like minfiensine (B1236942) or debromoflustramine B, which feature complex side chains or fused ring systems. rsc.org

The Methyl Group: The 5-methyl group, while less reactive than the allyl group, influences the electronic properties of the indole ring and can serve as a site for late-stage functionalization or as a steric director in synthetic transformations. acs.org

The strategic placement of these functional groups allows chemists to design convergent synthetic routes, where different fragments of the target molecule are synthesized separately and then combined, a common approach for producing dimeric indole alkaloids. jst.go.jp Chemoenzymatic methods, which use enzymes like prenyltransferases, have also been developed for the synthesis of prenylated indole derivatives, highlighting the importance of specific alkyl group placement on the indole scaffold. nih.gov

Table 1: Examples of Indole Alkaloid Classes and the Synthetic Utility of Functional Groups Found in this compound

| Alkaloid Class | Key Structural Feature | Potential Role of this compound | Representative Synthetic Reactions |

| Ergot Alkaloids | Ergoline scaffold | Indole core provides the foundational structure. | Fischer indole synthesis, Pictet-Spengler reaction. |

| Strychnos Alkaloids | Complex polycyclic cage-like structures | Allyl group enables ring-closing metathesis or cycloadditions to form fused rings. | Heck reaction, Diels-Alder reaction. |

| Vinca Alkaloids | Dimeric indole/indoline units | Serves as a monomeric unit for dimerization strategies. | Oxidative coupling, Ag-mediated substitution. jst.go.jp |

| Flustramine Alkaloids | Prenylated or allylated pyrrolidinoindoline core | The allyl group is a key pharmacophore or a precursor to the prenyl group. | Allylation, Grubbs' metathesis. rsc.org |

Construction of Novel Heterocyclic Architectures

The unique electronic and structural features of this compound make it an excellent substrate for the construction of novel and complex heterocyclic architectures. mdpi.com The indole ring can act as a diene or dienophile in cycloaddition reactions, and its various positions (N1, C2, C3, and the benzene (B151609) ring) can be selectively functionalized. researchgate.net

One powerful strategy is dearomative cycloaddition, where the aromaticity of the indole ring is temporarily disrupted to form polycyclic systems. For example, [3+2] and [4+3] cycloaddition reactions involving 3-alkenylindoles (a class to which this compound belongs) have been developed to synthesize complex fused ring systems like cyclohepta[b]indoles and pyrroloindoles. nih.govacs.orgnih.gov These reactions are highly atom-economical and can rapidly build molecular complexity. researchgate.net

The allyl group itself is a key reactant in many of these transformations:

[4+3] Cycloadditions: The 3-alkenylindole can act as a four-carbon component reacting with an in-situ generated oxyallyl cation to form a seven-membered ring fused to the indole core. nih.govacs.org

[3+2] Cycloadditions: The indole can react with 1,3-dipoles like azomethine ylides or nitrones. The allyl group can either be a spectator or a participant, depending on the reaction design. nih.govmdpi.com

Palladium-Catalyzed Reactions: The allyl group can undergo π-allylpalladium chemistry, enabling the construction of various heterocycles through controlled cycloadditions. acs.org

Furthermore, the indole nitrogen can be alkylated or acylated, and the C2 position can be functionalized, providing additional avenues for building diverse heterocyclic structures. nih.gov The reaction of substituted indoles with reagents like Dess-Martin periodinane can also lead to the formation of complex heterocycles in a single step. nih.gov

Table 2: Strategies for Constructing Heterocycles from Indole Building Blocks

| Reaction Type | Role of Indole Derivative | Resulting Heterocyclic System |

| [4+3] Cycloaddition | 3-Alkenylindole acts as a 4π component. nih.gov | Cyclohepta[b]indoles. nih.gov |

| [3+2] Cycloaddition | Indole acts as a 2π component or dipolarophile. nih.gov | Pyrroloindoles, Isoxazolidines. nih.govmdpi.com |

| Fischer Indole Synthesis | Phenylhydrazones react with ketones/aldehydes. rsc.org | Fused Indoles (e.g., Carbazoles). |

| Heck Reaction | The allyl group couples with aryl halides. | Fused polycyclic systems. rsc.org |

| Pictet-Spengler Reaction | Tryptamine derivatives react with aldehydes. | β-carbolines. |

Integration into Advanced Materials Science Research (e.g., organic semiconductors)

Indole and its derivatives are increasingly being explored for applications in materials science, particularly in the field of organic electronics. The indole nucleus is an electron-rich aromatic system that can facilitate charge transport, making it a suitable component for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The key to creating effective organic semiconductors is the construction of large, planar, π-conjugated systems that allow for efficient orbital overlap between adjacent molecules in the solid state. This compound can serve as a monomer or building block for creating such materials.

Polymerization: The allyl group provides a reactive site for polymerization reactions. For example, it could be used in acyclic diene metathesis (ADMET) polymerization or other cross-coupling polymerization techniques to create indole-containing conjugated polymers.

Molecular Scaffolds: The indole core can be incorporated into larger "star-shaped" or dendritic molecules. The functional groups on this compound allow it to be connected to other aromatic units, extending the π-conjugation.

Tuning Properties: The methyl group at the C5 position and the ability to modify the N1 position can be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) and the solid-state packing of the resulting materials, which are critical factors for device performance.

While specific research on this compound in this context is nascent, the broader class of indole-based materials has shown significant promise, establishing a clear rationale for its potential integration into advanced materials.

Development of Catalytic Systems and Ligands

The indole scaffold is a versatile platform for ligand design in transition metal catalysis. nih.gov The nitrogen atom of the indole ring and various positions on the carbocyclic ring can be functionalized with donor atoms (e.g., phosphorus, nitrogen, sulfur) to create mono- or polydentate ligands. These ligands can coordinate to metal centers, influencing their catalytic activity, selectivity, and stability. nih.govpreprints.org

This compound can be envisioned as a precursor for several classes of ligands:

N-Heterocyclic Carbene (NHC) Ligands: The indole nitrogen can be incorporated into an imidazolium (B1220033) salt, which is a precursor to an NHC ligand. Indole-based NHC-metal complexes, particularly with copper and palladium, have shown excellent activity in reactions like hydrosilylation and C-N coupling. nih.govacs.org

Pincer Ligands: The indole ring can form the central backbone of a pincer ligand, with donor arms attached at the C2 and C7 positions, for example. Such ligands create a rigid and stable coordination environment around the metal, which is beneficial for many catalytic transformations. mdpi.com

Phosphine (B1218219) Ligands: Phosphine groups can be introduced onto the indole ring. Bulky, electron-rich phosphine ligands are widely used in palladium-catalyzed cross-coupling reactions, and an indole-based phosphine could offer unique steric and electronic properties. researchgate.net

The allyl group could also play a direct role. In palladium catalysis, for instance, the allyl group can coordinate to the metal center, potentially influencing the catalytic cycle or enabling specific types of transformations like allylation reactions. nih.govnih.gov The development of new indole-based ligands is an active area of research, driven by the need for more efficient and selective catalysts for organic synthesis. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 3-Allyl-5-methyl-1H-indole, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves electrophilic substitution or cross-coupling reactions. For example, allylation of 5-methylindole can be achieved via Friedel-Crafts alkylation using allyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under inert conditions . Post-synthesis, purity validation should include:

- Column Chromatography : Use gradients of ethyl acetate/hexane (e.g., 70:30) for separation .

- Spectroscopic Analysis : Confirm structure via ¹H/¹³C NMR (e.g., δ 5.1–5.3 ppm for allyl protons) and HRMS for molecular ion verification .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Assign allyl (δ 5.1–5.8 ppm) and methyl groups (δ 2.3–2.5 ppm) while checking for splitting patterns .

- FT-IR : Confirm C=C (1640–1680 cm⁻¹) and N-H (3400–3500 cm⁻¹) stretches .

- Mass Spectrometry : HRMS should match the theoretical mass (e.g., [M+H]⁺ for C₁₂H₁₃N: 171.10).

Conflict Resolution : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable) . For ambiguous peaks, consider variable-temperature NMR or isotopic labeling .

Advanced: How can reaction conditions be optimized for introducing allyl groups to indole derivatives like this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., I₂, FeCl₃) in acetonitrile or DMF; iodine (10 mol%) at 40°C showed 98% yield in analogous reactions .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance electrophilicity of allylating agents .

- Temperature Control : Higher temperatures (40–80°C) reduce reaction time but may increase side products; monitor via TLC .

- Kinetic Studies : Use DSC or in-situ FT-IR to track reaction progress and identify rate-limiting steps .

Advanced: How to resolve contradictions between crystallographic data and computational models for this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Data Quality : Re-examine X-ray data (e.g., SHELXL refinement for occupancy or thermal parameters) .

- Computational Assumptions : Verify DFT methods (e.g., B3LYP/6-311+G(d,p)) against experimental bond lengths/angles .

- Twinning Effects : Use SHELXD or PLATON to detect twinning in crystals .

- Validation Tools : Cross-check with CCDC databases (e.g., CCDC-2191474) for similar structures .

Advanced: What protocols ensure reproducibility in multi-step synthesis of substituted indoles like this compound?

Methodological Answer:

- Stepwise Monitoring : Use TLC or LC-MS after each step to confirm intermediate formation .

- Standardized Logs : Document reaction parameters (e.g., solvent purity, humidity) to identify variability sources .

- Collaborative Validation : Share synthetic protocols via platforms like Zenodo or ChemRxiv for peer verification .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., allyl bromide) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How to analyze thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 150–200°C) under nitrogen .

- DSC : Identify exothermic/endothermic events (e.g., melting point, pyrolysis) .

- GC-MS : Characterize volatile decomposition products (e.g., indole fragments) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy .